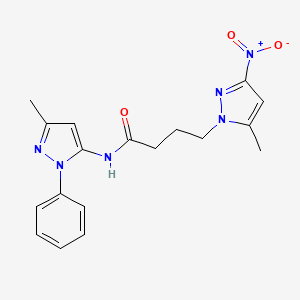![molecular formula C14H10N4O3 B5216303 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide](/img/structure/B5216303.png)
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide, also known as DPP-IV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP-IV inhibitors are a class of drugs that are primarily used for the treatment of type 2 diabetes. The aim of
科学的研究の応用
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes, as they inhibit the enzyme dipeptidyl peptidase-4 (2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide), which is responsible for the degradation of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, which leads to a reduction in blood glucose levels. 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors have also been investigated for their potential use in the treatment of other diseases, such as obesity, non-alcoholic fatty liver disease, and inflammatory bowel disease.
作用機序
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors work by inhibiting the enzyme 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide, which is responsible for the degradation of incretin hormones. Incretin hormones stimulate insulin secretion and reduce glucagon secretion, leading to a reduction in blood glucose levels. By inhibiting 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide, 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors increase the levels of incretin hormones, leading to improved glycemic control.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors have been shown to improve glycemic control in patients with type 2 diabetes by increasing the levels of incretin hormones. They have also been shown to have beneficial effects on beta-cell function, insulin sensitivity, and glucose tolerance. In addition, 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors have been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their potential therapeutic applications in other diseases.
実験室実験の利点と制限
One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors in lab experiments is that they are highly specific for the 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide enzyme, which reduces the risk of off-target effects. However, one limitation is that they may have variable pharmacokinetic properties, which can make it difficult to compare results between different studies.
将来の方向性
There are several potential future directions for the research and development of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors. One direction is the investigation of their potential therapeutic applications in other diseases, such as obesity, non-alcoholic fatty liver disease, and inflammatory bowel disease. Another direction is the development of more potent and selective 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors. Finally, the combination of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors with other drugs, such as GLP-1 receptor agonists, may lead to improved glycemic control and other beneficial effects.
合成法
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide inhibitors involves the reaction of 2-amino-2-(2-pyridyl)acetic acid with an appropriate aldehyde or ketone to form the corresponding imine. The imine is then reduced with sodium borohydride to form the final product, 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-2-pyridinylacetamide.
特性
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-12(17-11-3-1-2-5-16-11)8-18-13(20)9-4-6-15-7-10(9)14(18)21/h1-7H,8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYFPBMNNUZYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)
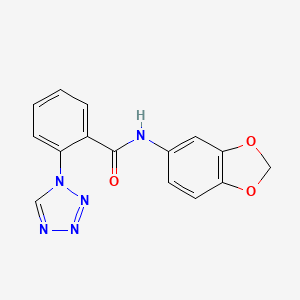
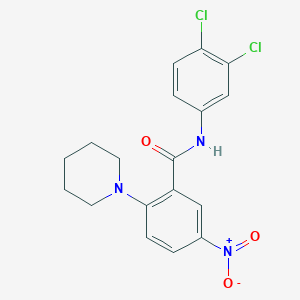
![1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane](/img/structure/B5216265.png)
![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)
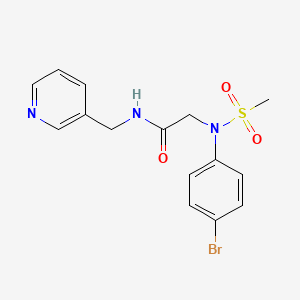
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5216278.png)
![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5216285.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
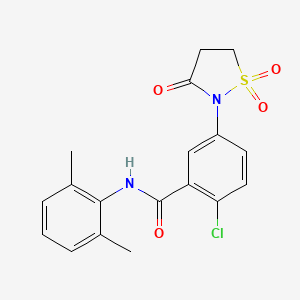
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)
